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Compound of Interest

Compound Name: (S)-2-(benzyloxy)propanal

Cat. No.: B016046

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral
aldehyde, (S)-2-(benzyloxy)propanal. The information detailed herein is essential for the
identification, characterization, and utilization of this compound in synthetic chemistry and drug
development. All data is presented in a structured format to facilitate easy reference and
comparison.

Overview of (S)-2-(benzyloxy)propanal

(S)-2-(benzyloxy)propanal is a valuable chiral building block in organic synthesis. Its chemical
structure consists of a propanal backbone with a benzyloxy group at the stereogenic center on
the second carbon. This combination of a reactive aldehyde functionality and a chiral center
makes it a key intermediate in the asymmetric synthesis of complex molecules.

Chemical Structure:
Molecular Formula: C10H1202
Molecular Weight: 164.20 g/mol [1][2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for (S)-2-(benzyloxy)propanal,
including *H NMR, 13C NMR, Infrared (IR) spectroscopy, and High-Resolution Mass
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Spectrometry (HRMS).
!H Nuclear Magnetic Resonance (NMR) Spectroscopy_
. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz

9.64 d 1.6 1H Aldehyde CHO
7.35 m - 5H Aromatic CeHs
4.67 d 11.8 1H Benzylic CH2
4.57 d 11.8 1H Benzylic CHz
3.88 qd 6.9, 1.9 1H CH-CHs
1.31 d 7.2 3H CHs

Table 1: *H NMR data for (S)-2-(benzyloxy)propanal.[3]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (6) ppm Assignment

203.4 Aldehyde C=0

137.3 Aromatic C (quaternary)
128.6 Aromatic CH

127.9 Aromatic CH

79.4 O-CH

72.0 Benzylic O-CH:2

15.5 CHs

Table 2: 3C NMR data for (S)-2-(benzyloxy)propanal.[3]

Infrared (IR) Spectroscopy

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b016046?utm_src=pdf-body
http://orgsyn.org/demo.aspx?prep=V78P0177
https://www.benchchem.com/product/b016046?utm_src=pdf-body
http://orgsyn.org/demo.aspx?prep=V78P0177
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Description of Vibration
3448 O-H stretch (likely trace water)
2870 C-H stretch (aliphatic)

1733 C=0 stretch (aldehyde)

1455 C-H bend (aliphatic)

1375 C-H bend (aliphatic)

1094 C-O stretch

Table 3: Key IR absorption bands for (S)-2-(benzyloxy)propanal.[3]

tllgh_Be_s_Quumn_Mass_Sp_e_chQmﬂnL(tlBMS\

Calculated mi/z Found m/z

[M+NHa4]* 182.1181 182.1176

Table 4: HRMS data for (S)-2-(benzyloxy)propanal.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of (S)-2-(benzyloxy)propanal

The synthesis of (S)-2-(benzyloxy)propanal is typically achieved through the benzylation of
the hydroxyl group of a lactate derivative followed by reduction of the ester to the aldehyde. A
common starting material is (S)-ethyl lactate.[3]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 2C NMR spectra were recorded on
a 300 MHz and 75 MHz spectrometer, respectively.[3] The sample was dissolved in deuterated
chloroform (CDCIsz). Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.
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Infrared (IR) Spectroscopy: The IR spectrum was obtained from a thin film of the neat

compound.[3]

High-Resolution Mass Spectrometry (HRMS): HRMS was performed using chemical ionization,
with the data reported for the ammonium adduct ion ([M+NHa4]*).[3]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data presented in this guide.
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Caption: General workflow for the synthesis and spectroscopic characterization of (S)-2-
(benzyloxy)propanal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b016046#s-2-benzyloxy-propanal-spectroscopic-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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